

# An In-depth Technical Guide to Deuterated 1,4-Butanedithiol

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## Compound of Interest

Compound Name: 1,4-bUtanedithiol-d8

Cat. No.: B12401800

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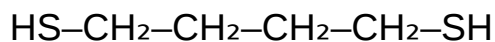
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential synthesis of deuterated 1,4-butanedithiol. Given the limited direct experimental data on its deuterated forms, this document leverages data from the non-deuterated parent compound, 1,4-butanedithiol, and outlines logical approaches to its isotopic labeling.

## Chemical Structure and Properties

1,4-Butanedithiol is an organosulfur compound with two thiol (-SH) functional groups at either end of a four-carbon chain.<sup>[1][2]</sup> Deuteration involves the substitution of one or more hydrogen atoms with its heavier isotope, deuterium (D). The most common deuterated forms would be either partially deuterated, for instance at the functional thiol groups (1,4-butanedithiol-d2), or fully deuterated, where all hydrogen atoms are replaced (1,4-butanedithiol-d10).

The chemical structure of the non-deuterated and two possible deuterated isotopologues are depicted below.

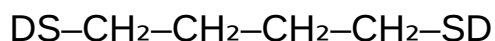


1,4-Butanedithiol

Figure 1. Chemical Structure of 1,4-Butanedithiol

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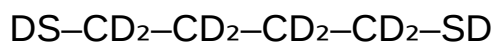


1,4-Butanedithiol-d2

Figure 2. Structure of 1,4-Butanedithiol-d2

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Figure 2. Structure of 1,4-Butanedithiol-d2



1,4-Butanedithiol-d10

Figure 3. Structure of 1,4-Butanedithiol-d10

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Figure 3. Structure of 1,4-Butanedithiol-d10

## Quantitative Data

The following table summarizes the key physicochemical properties of non-deuterated 1,4-butanedithiol. The molecular weight would increase with deuteration.

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>10</sub> S <sub>2</sub> [1][3]
Molecular Weight	122.25 g/mol
Appearance	Colorless to pale yellow liquid[2]
Boiling Point	195.5 °C[1]
Melting Point	-53.9 °C[1]
Density	1.042 g/mL at 25 °C[4]
Refractive Index (n <sub>20/D</sub> )	1.529[4]
CAS Number	1191-08-8[3][4]

## Experimental Protocols: Synthesis of Deuterated 1,4-Butanedithiol

While specific protocols for the synthesis of deuterated 1,4-butanedithiol are not readily available in the literature, a common method for preparing the non-deuterated compound involves the reaction of 1,4-dibromobutane with a sulfur source like thiourea, followed by hydrolysis.[2] This general approach can be adapted for the synthesis of its deuterated analogues by utilizing a deuterated starting material.

### Proposed Synthesis of 1,4-Butanedithiol-d8

This protocol outlines a hypothetical synthesis of **1,4-butanedithiol-d8**, starting from commercially available 1,4-dibromobutane-d8.

Materials:

- 1,4-dibromobutane-d8
- Thiourea
- Sodium hydroxide

- Ethanol
- Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- **Thiuronium Salt Formation:** A solution of 1,4-dibromobutane-d8 in ethanol is reacted with two equivalents of thiourea under reflux. This reaction forms the corresponding bis-thiuronium salt.
- **Hydrolysis:** The resulting salt is then hydrolyzed by heating with an aqueous solution of sodium hydroxide. This step cleaves the thiuronium salt to yield the dithiolate.
- **Acidification:** The reaction mixture is cooled and then acidified with hydrochloric acid to protonate the dithiolate, forming the neutral **1,4-butanedithiol-d8**.
- **Extraction and Purification:** The product is extracted from the aqueous solution using diethyl ether. The organic layer is then washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

The following diagram illustrates the proposed synthetic workflow.

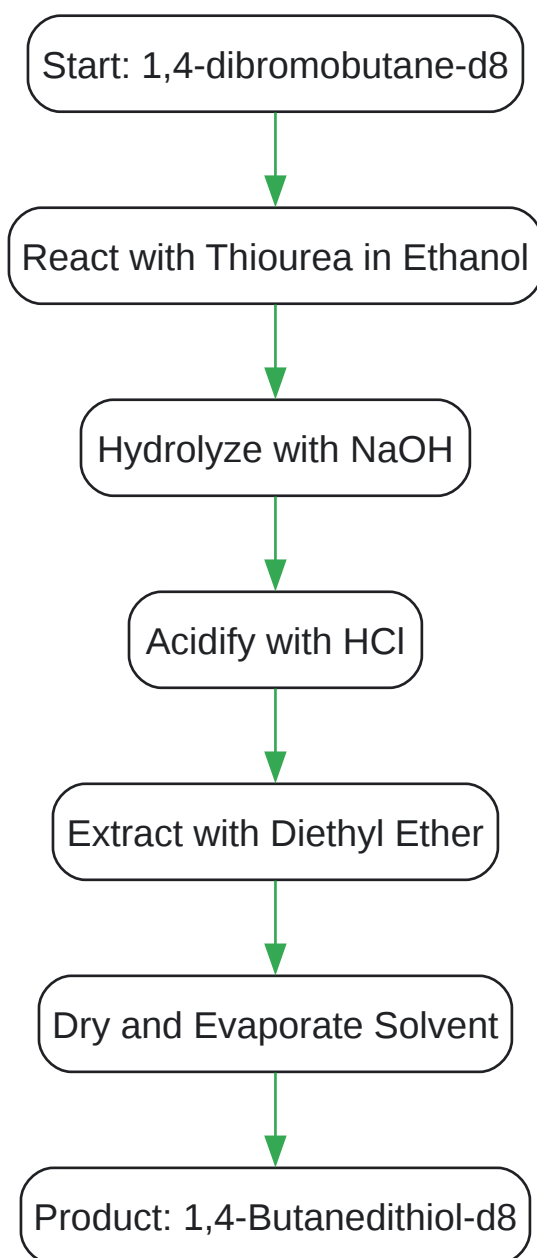


Figure 4. Proposed Synthesis Workflow

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Figure 4. Proposed Synthesis Workflow

## Applications in Research and Drug Development

Deuterated compounds are valuable tools in various scientific disciplines. In drug development, isotopic labeling can be used to:

- **Trace Metabolic Pathways:** By replacing hydrogen with deuterium, the metabolic fate of a drug candidate can be followed using techniques like mass spectrometry.
- **Alter Metabolic Profiles:** The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially improving the pharmacokinetic profile of a drug.
- **Enhance Analytical Sensitivity:** Deuterated internal standards are widely used in quantitative mass spectrometry-based assays to improve accuracy and precision.

The logical relationship for the utility of deuterated compounds in research is depicted below.

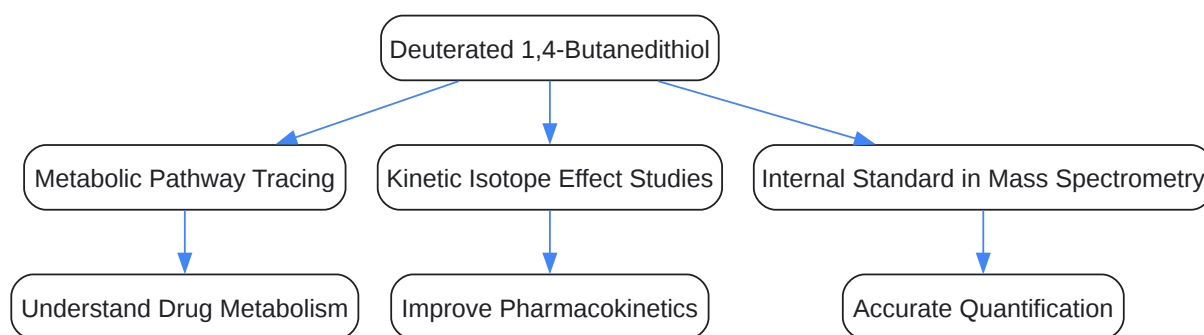


Figure 5. Utility of Deuterated Compounds

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Figure 5. Utility of Deuterated Compounds

In conclusion, while direct experimental data on deuterated 1,4-butanedithiol is scarce, its synthesis is feasible through established chemical routes using deuterated starting materials. The resulting isotopically labeled compound would be a valuable asset for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

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## References

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